4-N-Desacetyl-5-N-acetyl Oseltamivir

Description

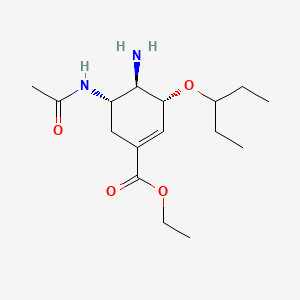

Structure

2D Structure

Properties

IUPAC Name |

ethyl (3R,4R,5S)-5-acetamido-4-amino-3-pentan-3-yloxycyclohexene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(15(14)17)18-10(4)19/h9,12-15H,5-8,17H2,1-4H3,(H,18,19)/t13-,14+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEYYJZMDDOOQNB-RRFJBIMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OC1C=C(CC(C1N)NC(=O)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1N)NC(=O)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956267-10-0 | |

| Record name | 4-N-Desacetyl-5-N-acetyl oseltamivir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956267100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-N-DESACETYL-5-N-ACETYL OSELTAMIVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/300BX85SHX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 4-N-Desacetyl-5-N-acetyl Oseltamivir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway for 4-N-desacetyl-5-N-acetyl oseltamivir, a key intermediate and derivative in the synthesis of the antiviral drug oseltamivir (Tamiflu®). This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols, quantitative data, and visual representations of the chemical transformations. The synthesis of this specific regioisomer, where the C5-amine is acetylated and the C4-amine remains free, is of significant interest for structure-activity relationship studies and the development of novel neuraminidase inhibitors.

Overview of the Synthetic Strategy

The primary route for the synthesis of this compound hinges on the formation of a crucial diamine intermediate, followed by a regioselective N-acetylation. This approach avoids the use of hazardous azide reagents in the final steps, offering a safer and more efficient pathway. The synthesis commences from a readily available epoxide precursor derived from shikimic acid, a common starting material in oseltamivir synthesis.[1][2]

The key strategic elements of this synthesis are:

-

Formation of a Diamine Intermediate: An azide-free approach is employed to introduce two amino groups onto the cyclohexene ring.[3][4] This typically involves the opening of an aziridine intermediate.

-

Regioselective Acetylation: The selective acetylation of the C5-amino group of the diamine intermediate is achieved under controlled acidic conditions. This selectivity is driven by the difference in the pKa values of the two amino groups, where the C4-amino group is more readily protonated and thus protected from acetylation.[2]

This guide will focus on a representative azide-free synthesis pathway that leads to the desired diamine precursor, followed by the critical selective acetylation step.

Synthesis Pathway

The synthesis of this compound can be conceptually broken down into two main stages:

-

Synthesis of the Diamine Intermediate: Starting from the key epoxide derived from shikimic acid, a diamine is synthesized.

-

Selective N-Acetylation: The resulting diamine undergoes selective acetylation to yield the final product.

The overall transformation is depicted in the following diagram:

References

- 1. iiste.org [iiste.org]

- 2. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. New, azide-free transformation of epoxides into 1,2-diamino compounds: synthesis of the anti-influenza neuraminidase inhibitor oseltamivir phosphate (Tamiflu) - PubMed [pubmed.ncbi.nlm.nih.gov]

chemical structure of 4-N-Desacetyl-5-N-acetyl Oseltamivir

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-N-Desacetyl-5-N-acetyl Oseltamivir is a recognized process-related impurity and potential metabolite of Oseltamivir, an antiviral medication used for the treatment and prevention of influenza A and B viruses.[1] As with any pharmaceutical compound, the identification, synthesis, and characterization of impurities are critical for ensuring the safety, efficacy, and quality of the final drug product. This technical guide provides a comprehensive overview of the chemical structure, potential synthetic pathways, and analytical methodologies relevant to this compound, also known as Oseltamivir EP Impurity G.

Chemical Structure and Identification

This compound is a stereoisomer of Oseltamivir where the acetyl group on the C4 amino group is absent, and an acetyl group is present on the C5 amino group.

| Property | Value |

| IUPAC Name | ethyl (3R,4R,5S)-5-acetamido-4-amino-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate |

| Synonyms | Oseltamivir EP Impurity G, (3R,4R,5S)-5-(Acetylamino)-4-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic Acid Ethyl Ester |

| CAS Number | 956267-10-0 |

| Molecular Formula | C₁₆H₂₈N₂O₄ |

| Molecular Weight | 312.40 g/mol |

| Canonical SMILES | CCC(CC)O[C@@H]1C=C(C--INVALID-LINK--NC(=O)C)C(=O)OCC |

| InChI String | InChI=1S/C16H28N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(15(14)17)18-10(4)19/h9,12-15H,5-8,17H2,1-4H3,(H,18,19)/t13-,14+,15+/m0/s1 |

Experimental Protocols

Hypothetical Synthesis of this compound

The synthesis of this impurity would likely involve a multi-step process starting from a suitable chiral precursor, similar to the synthesis of Oseltamivir itself. A key step would be the selective acylation of the C5 amino group while the C4 amino group remains unprotected or is selectively deprotected. A potential, though unverified, synthetic approach is outlined in the flowchart below.

Disclaimer: The following is a proposed synthetic scheme and has not been experimentally validated based on the available literature.

References

A Comprehensive Technical Guide to 4-N-Desacetyl-5-N-acetyl Oseltamivir

This technical guide provides an in-depth overview of 4-N-Desacetyl-5-N-acetyl Oseltamivir, an impurity of the antiviral drug Oseltamivir. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, analysis, and biological context.

Chemical and Physical Properties

This compound, also known as Oseltamivir EP Impurity G, is a process-related impurity in the synthesis of Oseltamivir.[1][2][3] Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 956267-10-0 | [4] |

| Molecular Formula | C₁₆H₂₈N₂O₄ | [4] |

| Molecular Weight | 312.40 g/mol | [2][4] |

| IUPAC Name | ethyl (3R,4R,5S)-5-acetamido-4-amino-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate | [2] |

| Melting Point | 160-161 °C | [3] |

| Boiling Point (Predicted) | 473.3 ± 45.0 °C | [3] |

| Density (Predicted) | 1.08 ± 0.1 g/cm³ | [3] |

| Appearance | White to Light Beige Solid | [3] |

| Purity | >95% (HPLC) | [4] |

| Storage Temperature | +4°C | [4] |

Synthesis and Logical Workflow

The synthesis of this compound is intricately linked to the manufacturing process of Oseltamivir. It arises as an impurity and its synthesis follows a similar pathway, often starting from (-)-shikimic acid or other chiral precursors.[][6] A generalized synthetic workflow is outlined below.

Caption: Generalized workflow for the synthesis of Oseltamivir, highlighting the point at which this compound can arise as an impurity.

A patented method for preparing a chiral isomer of Oseltamivir involves the following key steps:

-

Epoxide Ring Opening: An epoxy compound is reacted with sodium azide in the presence of ammonium chloride.[7]

-

Reduction and Protection: The resulting compound undergoes a Staudinger reaction with a reducing agent like triphenylphosphine, followed by protection of the amino group with Boc anhydride.[7]

-

Mesylation: The 4-hydroxy group is converted to a mesylate.[7]

-

Azide Introduction: The mesylate is displaced with sodium azide, leading to an inversion of configuration.[7]

-

Reduction and Acetylation: The azide is reduced, and the resulting amino group is acetylated with acetic anhydride.[7]

-

Deprotection: The Boc protecting group is removed to yield the final product.[7]

Experimental Protocols

General Synthesis of Oseltamivir Impurities

While a specific, detailed protocol for this compound is proprietary, a general approach can be inferred from the synthesis of Oseltamivir and its related substances.[8]

Materials:

-

Oseltamivir base

-

Methanol

-

Sodium hydroxide (methanolic solution)

-

HPLC-grade solvents for purification

Procedure:

-

Dissolve Oseltamivir base in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Add methanolic sodium hydroxide to the solution and stir at room temperature.

-

Monitor the reaction progress by HPLC.

-

Upon completion, the product can be isolated and purified using preparative HPLC.[8]

Analytical Method for Oseltamivir and Impurities (HPLC)

The quality control of Oseltamivir and the detection of impurities like this compound are typically performed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[8]

Chromatographic Conditions (Example):

-

Column: A suitable C18 column.

-

Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[8]

-

Flow Rate: Typically 1.0 - 1.5 mL/min.[8]

-

Detection: UV detection at a wavelength around 220 nm.[8]

-

Column Temperature: Ambient or controlled (e.g., 30°C).

Caption: A typical workflow for the analysis of Oseltamivir and its impurities using HPLC.

Biological Context and Signaling Pathways

Oseltamivir is a prodrug that is metabolized in the liver to its active form, oseltamivir carboxylate.[] This active metabolite is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses.[9] Neuraminidase is crucial for the release of newly formed virus particles from infected cells.[9] By inhibiting this enzyme, oseltamivir carboxylate prevents the spread of the virus.

As an impurity, this compound is not expected to have the same therapeutic effect. Its biological activity, or lack thereof, would need to be confirmed through specific assays. A standard method to assess the inhibitory activity against neuraminidase is a fluorescence-based assay.

Neuraminidase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of neuraminidase.

Principle: The assay utilizes a fluorogenic substrate, such as 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[10][11] Neuraminidase cleaves this substrate, releasing a fluorescent product, 4-methylumbelliferone (4-MU).[10][11] The fluorescence intensity is proportional to the enzyme activity. An inhibitor will reduce the fluorescence signal.

Experimental Workflow:

Caption: Workflow for a fluorescence-based neuraminidase inhibition assay to determine the IC₅₀ of a test compound.

Conclusion

This compound is a significant impurity in the production of Oseltamivir. A thorough understanding of its properties, synthesis, and analytical detection is crucial for ensuring the quality and safety of the final drug product. While it is structurally related to the active drug, its biological activity as a neuraminidase inhibitor is likely to be significantly different and requires experimental verification. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals working with Oseltamivir and its related compounds.

References

- 1. Oseltamivir EP Impurity G | 956267-10-0 | SynZeal [synzeal.com]

- 2. This compound | C16H28N2O4 | CID 44514021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 6. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 7. CN108047077B - Preparation method of oseltamivir chiral impurity - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Unraveling the Formation of Oseltamivir EP Impurity G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oseltamivir, the active pharmaceutical ingredient in the antiviral medication Tamiflu®, undergoes a complex multi-step synthesis. This process, while highly optimized, can lead to the formation of several process-related impurities. Among these, Oseltamivir EP Impurity G, a regioisomer of the active molecule, is of significant interest due to its potential impact on the final drug product's quality and safety. This technical guide provides an in-depth analysis of the plausible mechanism of formation for Oseltamivir EP Impurity G, supported by a review of the synthesis of Oseltamivir and principles of acyl migration. Detailed experimental protocols for the synthesis of a related chiral impurity and analytical methods for the detection and quantification of Oseltamivir impurities are also presented.

Introduction to Oseltamivir and its Impurities

Oseltamivir is an ethyl ester prodrug that is hydrolyzed in vivo to its active metabolite, oseltamivir carboxylate. This active form is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses, preventing the release of new viral particles from infected cells. The synthesis of oseltamivir is a complex stereoselective process, typically starting from shikimic acid or a related chiral precursor.[1]

During the synthesis, various side reactions can occur, leading to the formation of process-related impurities.[1] These impurities must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product. The European Pharmacopoeia (EP) lists several known impurities of oseltamivir, including Impurity G.

Oseltamivir EP Impurity G is chemically identified as Ethyl (3R,4R,5S)-5-acetamido-4-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylate with the CAS number 956267-10-0 .[2][3][4][5][6][7] It is a regioisomeric impurity of oseltamivir, meaning it has the same molecular formula but a different arrangement of atoms. Specifically, the acetyl group is located on the C-5 amino group, while the C-4 position has a free amino group, the reverse of the substitution pattern in oseltamivir.

Proposed Mechanism of Formation of Oseltamivir EP Impurity G

The formation of Oseltamivir EP Impurity G is not a result of degradation but is believed to be a process-related impurity arising from a side reaction during the synthesis of Oseltamivir. A key step in many synthetic routes to Oseltamivir is the acetylation of a diamine intermediate. The most plausible mechanism for the formation of Impurity G is an intramolecular N-acetyl migration in this diamine intermediate or a closely related precursor.

This migration is likely facilitated by the proximity of the two amino groups on the cyclohexene ring. Acyl migration reactions are well-documented phenomena, particularly in molecules with adjacent hydroxyl or amino groups.[8][9] The reaction is often reversible and can be influenced by factors such as pH and the nature of the solvent.

A proposed logical pathway for the formation of Oseltamivir and its regioisomeric impurity, Impurity G, is depicted below.

The diamine intermediate, upon treatment with an acetylating agent like acetic anhydride, is expected to primarily yield Oseltamivir due to potential differences in the reactivity of the two amino groups. However, a competing reaction or a subsequent equilibrium via N-acetyl migration can lead to the formation of the thermodynamically or kinetically favored Impurity G.

Quantitative Data

Specific quantitative data for the formation of Oseltamivir EP Impurity G in the bulk drug is not extensively published in publicly available literature. However, forced degradation studies and process impurity profiling provide some insights into the levels of impurities found in Oseltamivir.

| Impurity | Typical Limit in Bulk Drug | Formation Condition | Reference |

| Oseltamivir EP Impurity G | Not explicitly stated, but individual unknown impurities are typically limited to ≤ 0.10% | Process-related (synthesis) | [10] |

| Other Process Impurities | Individual impurities ≤ 0.15% | Process-related (synthesis) | [11] |

| Degradation Products | Vary depending on stress condition | Acidic/alkaline hydrolysis, oxidation | [11] |

Table 1: Summary of typical impurity limits in Oseltamivir drug substance.

Experimental Protocols

Synthesis of Oseltamivir EP Impurity G (Illustrative Protocol)

This protocol outlines a potential synthetic route to Oseltamivir EP Impurity G.

Materials:

-

(3R,4S,5R)-ethyl 5-azido-4-hydroxy-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylate (a common Oseltamivir intermediate)

-

Reagents for protection of the hydroxyl group

-

Reducing agent (e.g., triphenylphosphine)

-

Acetylating agent (e.g., acetic anhydride)

-

Reagents for deprotection

-

Appropriate solvents (e.g., toluene, methanol, dichloromethane)

-

Catalysts as required

Procedure:

-

Protection of the C4-hydroxyl group: The starting azido-alcohol intermediate is reacted with a suitable protecting group to prevent its reaction in subsequent steps.

-

Reduction of the C5-azido group: The azido group at the C5 position is reduced to a primary amine using a reducing agent like triphenylphosphine (Staudinger reaction).

-

Selective acetylation of the C5-amino group: The newly formed amino group at C5 is selectively acetylated using acetic anhydride. The reaction conditions would need to be carefully controlled to favor acetylation at this position.

-

Deprotection of the C4-hydroxyl group and conversion to an amino group: The protecting group on the C4-hydroxyl is removed, and this hydroxyl group is then converted to an amino group. This can be a multi-step process, for example, via mesylation followed by azide displacement and subsequent reduction.

-

Purification: The final product, Oseltamivir EP Impurity G, is purified using techniques such as column chromatography or crystallization.

Analytical Characterization:

The structure and purity of the synthesized Impurity G would be confirmed using a combination of analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A suitable method would be a reversed-phase HPLC with UV detection.[11]

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the exact structure and confirm the position of the acetyl group.

Analytical Methods for Impurity Profiling

The routine analysis of Oseltamivir for impurities, including Impurity G, is typically performed using stability-indicating HPLC methods.

Typical HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at approximately 215-225 nm |

| Column Temperature | 25-30 °C |

Table 2: Typical HPLC parameters for Oseltamivir impurity analysis.[11]

The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of Oseltamivir and its impurities.

Conclusion

Oseltamivir EP Impurity G is a significant process-related impurity in the synthesis of Oseltamivir. Its formation is most likely the result of an N-acetyl migration from a diamine intermediate, a plausible side reaction under the conditions of Oseltamivir synthesis. Understanding this formation mechanism is crucial for optimizing the manufacturing process to minimize the level of this and other impurities. The control of such impurities is ensured through robust analytical methods, primarily HPLC, which are validated to detect and quantify these compounds accurately. This technical guide provides a foundational understanding for researchers and professionals involved in the development, manufacturing, and quality control of Oseltamivir.

References

- 1. Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosphate Salt-Out Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tsijournals.com [tsijournals.com]

- 3. mdpi.com [mdpi.com]

- 4. Oseltamivir EP Impurity G | 956267-10-0 | SynZeal [synzeal.com]

- 5. allmpus.com [allmpus.com]

- 6. CAS 956267-10-0 Oseltamivir EP Impurity G | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 7. veeprho.com [veeprho.com]

- 8. Kinetic Study of the Alkaline Degradation of Oseltamivir Phosphate and Valacyclovir Hydrochloride using Validated Stability Indicating HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CN106278928B - A kind of synthetic method of Oseltamivir phosphate isomer impurities - Google Patents [patents.google.com]

- 11. pharmacy.nmims.edu [pharmacy.nmims.edu]

An In-depth Technical Guide to 4-N-Desacetyl-5-N-acetyl Oseltamivir (Oseltamivir EP Impurity G)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-N-Desacetyl-5-N-acetyl Oseltamivir, a significant process-related impurity of the antiviral drug Oseltamivir (Tamiflu®). This document details its discovery context, significance in pharmaceutical quality control, a proposed synthetic pathway, and standardized protocols for biological evaluation. All quantitative data is presented in structured tables, and key processes are visualized using Graphviz diagrams to facilitate understanding for researchers, scientists, and drug development professionals.

Discovery and Significance

This compound, identified in the European Pharmacopoeia as Oseltamivir Impurity G, is a process-related impurity formed during the synthesis of Oseltamivir. Its discovery is intrinsically linked to the rigorous analytical characterization and quality control mandated for the commercial production of Oseltamivir. While not a therapeutic agent itself, its presence in the final drug product is carefully monitored to ensure the safety and efficacy of Oseltamivir.

The primary significance of this compound lies in its role as a critical quality attribute in the manufacturing of Oseltamivir. Regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) establish limits for such impurities to minimize potential risks to patients.[1][2] The formation of Impurity G can arise from incomplete acetylation of the diamine intermediate during the Oseltamivir synthesis cascade. Therefore, understanding its formation and having access to a pure reference standard is crucial for the development of robust analytical methods to control its levels in the final active pharmaceutical ingredient (API).

Proposed Synthesis Protocol

Experimental Protocol: Reduction of Azido Precursor to this compound

Objective: To synthesize this compound by the reduction of the corresponding azido intermediate.

Materials:

-

Ethyl (3R,4R,5S)-5-acetamido-4-azido-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylate

-

Palladium on carbon (10% Pd/C)

-

Methanol (anhydrous)

-

Hydrogen gas (H₂) or a hydrogen donor like ammonium formate

-

Inert gas (Argon or Nitrogen)

-

Filter aid (e.g., Celite®)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Preparation: In a round-bottom flask, dissolve ethyl (3R,4R,5S)-5-acetamido-4-azido-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylate (1 equivalent) in anhydrous methanol.

-

Inerting: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen.

-

Catalyst Addition: Carefully add 10% Palladium on carbon (approximately 10% by weight of the starting material) to the solution under a continuous stream of inert gas.

-

Hydrogenation:

-

Method A (Hydrogen Gas): Secure the flask to a hydrogenation apparatus. Evacuate the flask and refill with hydrogen gas (balloon or from a cylinder). Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Method B (Transfer Hydrogenation): Add a hydrogen donor such as ammonium formate (3-5 equivalents) to the reaction mixture. Heat the mixture to a gentle reflux.

-

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed.

-

Work-up:

-

Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove any residual hydrogen.

-

Filter the reaction mixture through a pad of filter aid (Celite®) to remove the palladium catalyst. Wash the filter pad with methanol to ensure complete recovery of the product.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Biological Significance and Activity

As this compound is classified as an impurity, there is a significant lack of publicly available data on its specific biological activity. It is crucial for drug development professionals to characterize the biological profile of such impurities to understand any potential for off-target effects or contributions to the overall safety profile of the drug product. The primary biological assays of interest for an impurity related to a neuraminidase inhibitor would be a neuraminidase inhibition assay and a general cytotoxicity assay.

Neuraminidase Inhibition Assay

This assay is critical to determine if Impurity G retains any inhibitory activity against the influenza virus neuraminidase enzyme, the target of Oseltamivir.

Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound against influenza neuraminidase.

Materials:

-

Recombinant influenza neuraminidase (from a relevant strain, e.g., H1N1 or H3N2)

-

Fluorogenic substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

-

Assay Buffer (e.g., MES buffer with CaCl₂)

-

This compound (test compound)

-

Oseltamivir Carboxylate (positive control)

-

DMSO (for compound dilution)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to obtain a range of test concentrations.

-

Enzyme and Substrate Preparation: Dilute the neuraminidase enzyme and MUNANA substrate to their optimal working concentrations in assay buffer.

-

Assay Setup:

-

To the wells of a 96-well black microplate, add the serially diluted test compound and the positive control. Include wells with assay buffer and DMSO as negative and vehicle controls, respectively.

-

Add the diluted neuraminidase solution to all wells except for the substrate blank.

-

Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.

-

-

Enzymatic Reaction: Initiate the reaction by adding the MUNANA substrate solution to all wells.

-

Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

-

Fluorescence Measurement: Stop the reaction by adding a stop solution (e.g., glycine-carbonate buffer). Measure the fluorescence at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.

Cytotoxicity Assay

This assay is essential to evaluate the potential of Impurity G to cause damage to host cells.

Objective: To determine the 50% cytotoxic concentration (CC₅₀) of this compound in a relevant cell line.

Materials:

-

Mammalian cell line (e.g., Madin-Darby Canine Kidney - MDCK cells)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

This compound (test compound)

-

Doxorubicin or another known cytotoxic agent (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., acidified isopropanol)

-

96-well clear microplates

-

Spectrophotometric microplate reader

Procedure:

-

Cell Seeding: Seed MDCK cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the test compound and the positive control. Include wells with medium only as a negative control.

-

Incubation: Incubate the cells for a period that reflects the duration of potential exposure (e.g., 48-72 hours) at 37°C in a CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the negative control. Determine the CC₅₀ value by fitting the data to a dose-response curve.

Quantitative Data

As of the date of this guide, there is no publicly available quantitative data on the biological activity of this compound. The following tables are provided as templates for researchers to populate with their experimental findings.

Table 1: Neuraminidase Inhibition Activity

| Compound | Target Neuraminidase (Strain) | IC₅₀ (nM) [95% CI] |

| This compound | Data to be determined | Data to be determined |

| Oseltamivir Carboxylate (Positive Control) | Data to be determined | Data to be determined |

Table 2: Cytotoxicity Data

| Compound | Cell Line | CC₅₀ (µM) [95% CI] |

| This compound | MDCK | Data to be determined |

| Doxorubicin (Positive Control) | MDCK | Data to be determined |

Conclusion

This compound (Oseltamivir EP Impurity G) is a critical compound in the context of Oseltamivir manufacturing and quality control. While its discovery is tied to impurity profiling rather than therapeutic development, a thorough understanding of its synthesis and biological properties is essential for ensuring the safety and quality of Oseltamivir. This guide provides a framework for its synthesis and biological evaluation, highlighting the current gaps in quantitative data and providing standardized protocols to enable researchers to fill these knowledge gaps. The continued characterization of such impurities is a fundamental aspect of robust drug development and manufacturing.

References

Spectroscopic and Analytical Profile of 4-N-Desacetyl-5-N-acetyl Oseltamivir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for 4-N-Desacetyl-5-N-acetyl Oseltamivir, a known impurity of the antiviral drug Oseltamivir. This document details the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy data, along with the experimental protocols utilized for their acquisition.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound, which is also referred to in the literature as Oseltamivir EP Impurity G.[1] The data presented is crucial for the identification and quantification of this impurity during drug development and quality control processes.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 6.65 | s | 1H | Olefinic proton |

| 5.85 | d | 1H | NH |

| 4.12-4.20 | q | 2H | O-CH₂ (ethyl ester) |

| 3.63-3.68 | m | 1H | CH-O (pentyl group) |

| 3.38 | t | 1H | CH-N |

| 3.30 | s | 1H | CH-N |

| 2.03-2.69 | m | 2H | CH₂ (cyclohexene ring) |

| 1.98 | s | 3H | COCH₃ |

| 1.45-1.54 | m | 4H | 2 x CH₂ (pentyl group) |

| 1.20-1.24 | t | 3H | CH₃ (ethyl ester) |

| 0.84-0.89 | t | 6H | 2 x CH₃ (pentyl group) |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| 170.10 | C=O (amide) |

| 166.42 | C=O (ester) |

| 138.60 | C (olefinic) |

| 128.12 | CH (olefinic) |

| 82.20 | CH-O |

| 74.37 | CH-N |

| 60.52 | O-CH₂ |

| 53.15 | CH-N |

| 48.54 | CH-N |

| 34.21 | CH₂ (cyclohexene ring) |

| 25.85 | 2 x CH₂ (pentyl group) |

| 23.30 | COCH₃ |

| 14.02 | CH₃ (ethyl ester) |

| 9.49 | 2 x CH₃ (pentyl group) |

Table 3: Mass Spectrometry (MS) Data

| Technique | Ionization Mode | Observed m/z | Interpretation |

| ESI-MS | Positive | 313.3 | [M+H]⁺ |

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Interpretation |

| 3430 | N-H stretching |

| 2968, 2939 | C-H stretching (aliphatic) |

| 1715 | C=O stretching (ester) |

| 1642 | C=O stretching (amide I) |

| 1550 | N-H bending (amide II) |

| 1200 | C-O stretching |

Experimental Protocols

The spectroscopic data presented above were obtained using standard analytical techniques. The following sections detail the methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra were recorded on a Bruker Avance II 400 MHz spectrometer.[2] The chemical shift values are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[2]

Sample Preparation: A well-prepared NMR sample is crucial for acquiring high-quality spectra. The sample of this compound was dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), to a concentration suitable for NMR analysis.[2] The solution was then transferred to a 5 mm NMR tube.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) was performed using an ion trap mass spectrometer.[2] The data was acquired in positive ionization mode.[2]

Sample Preparation and Analysis: The sample was dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography. For liquid chromatography-tandem mass spectrometry (LC-MS/MS), a C18 column is often used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).[3]

Infrared (IR) Spectroscopy

The IR spectra were recorded in the solid state as a KBr dispersion using a Perkin Elmer Spectrum 100 FT-IR spectrophotometer.[2]

Sample Preparation: A small amount of the solid sample was finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The pellet was subsequently mounted in the sample holder of the IR spectrometer for analysis.

Workflow for Spectroscopic Characterization

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

- 1. This compound | C16H28N2O4 | CID 44514021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Activity of 4-N-Desacetyl-5-N-acetyl Oseltamivir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oseltamivir, marketed as Tamiflu®, is a cornerstone of antiviral therapy for influenza A and B viruses.[1] Its efficacy relies on the in vivo conversion to its active metabolite, oseltamivir carboxylate, which potently inhibits viral neuraminidase, an enzyme crucial for the release of progeny virions from infected cells.[2][3][4] The synthesis and purification of oseltamivir can result in the formation of several impurities, one of which is 4-N-Desacetyl-5-N-acetyl Oseltamivir. While generally present in trace amounts, understanding the potential biological activity of such impurities is critical for drug safety and efficacy assessments. This technical guide provides a comprehensive overview of the potential biological activity of this compound, detailing the experimental protocols required for its evaluation and presenting a comparative structural analysis to hypothesize its activity.

Introduction to Oseltamivir and its Mechanism of Action

Oseltamivir is an ethyl ester prodrug that is readily absorbed after oral administration and subsequently hydrolyzed by hepatic esterases to its active form, oseltamivir carboxylate.[3][4] This active metabolite is a potent and selective inhibitor of the neuraminidase enzyme of influenza viruses.[2] Neuraminidase cleaves terminal sialic acid residues from glycoconjugates on the surface of infected cells and new viral particles, a process essential for the release of newly formed virions and the spread of infection.[1][2] By blocking this enzyme, oseltamivir carboxylate causes viral aggregation at the cell surface and reduces the spread of the virus within the respiratory tract.

Influenza Virus Life Cycle and Role of Neuraminidase

The following diagram illustrates the key stages of the influenza virus life cycle and highlights the critical role of neuraminidase in viral propagation, which is the target of oseltamivir.

Structural Comparison: Oseltamivir, Oseltamivir Carboxylate, and this compound

The biological activity of oseltamivir and its derivatives is intrinsically linked to their molecular structure and ability to fit into the active site of the neuraminidase enzyme.

-

Oseltamivir: The prodrug form, characterized by an ethyl ester group which enhances oral bioavailability.[3]

-

Oseltamivir Carboxylate: The active metabolite, with the ethyl ester hydrolyzed to a carboxylic acid group. This carboxylate group forms a key ionic interaction with a positively charged arginine residue in the neuraminidase active site.

-

This compound: This impurity differs from oseltamivir in the position of the acetyl group on the cyclohexene ring. In oseltamivir, the acetamido group is at the 4-position and an amino group is at the 5-position. In this impurity, the amino group is at the 4-position and the acetamido group is at the 5-position.[5][6] This positional isomerization may significantly alter the binding affinity for the neuraminidase active site.

The precise interactions of the amino and acetamido groups in the active site are crucial for potent inhibition. Therefore, it is hypothesized that the altered positioning in this compound could lead to reduced inhibitory activity compared to oseltamivir carboxylate.

Quantitative Data for Oseltamivir Carboxylate

To establish a baseline for the potential activity of this compound, the following table summarizes the 50% inhibitory concentrations (IC50) of oseltamivir carboxylate against various influenza virus subtypes, as determined by fluorometric neuraminidase inhibition assays.

| Influenza Virus Subtype | Inhibitor | Mean IC50 (nM) |

| A/H1N1 | Oseltamivir carboxylate | 0.92 - 1.54 |

| A/H3N2 | Oseltamivir carboxylate | 0.43 - 0.62 |

| Influenza B | Oseltamivir carboxylate | 5.21 - 12.46 |

| Data compiled from representative studies and may vary based on specific viral strains and assay conditions.[7] |

Experimental Protocols for Biological Activity Assessment

The following section details the standard experimental protocols that would be employed to determine the biological activity of this compound.

In Vitro Neuraminidase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase. A common method is a fluorescence-based assay using the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[7][8]

Protocol:

-

Virus Preparation: A panel of influenza A and B virus strains are propagated in Madin-Darby Canine Kidney (MDCK) cells.[9] The virus titer is determined to normalize the amount of neuraminidase activity in the assay.

-

Compound Dilution: this compound and the control inhibitor (oseltamivir carboxylate) are serially diluted to a range of concentrations.

-

Assay Plate Setup: In a 96-well black plate, the diluted compounds are mixed with a standardized amount of virus. Control wells containing virus without inhibitor (100% activity) and wells without virus (background) are included.

-

Incubation: The plate is incubated to allow the inhibitor to bind to the neuraminidase.

-

Substrate Addition: The MUNANA substrate is added to all wells, and the plate is incubated at 37°C.

-

Reaction Termination and Measurement: The enzymatic reaction is stopped, and the fluorescence of the product (4-methylumbelliferone) is measured using a plate reader (Excitation: ~355-365 nm, Emission: ~450-460 nm).[7][10]

-

Data Analysis: The percentage of neuraminidase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based Antiviral Activity Assay

Cell-based assays are essential to determine a compound's effectiveness in a biological context, accounting for factors like cell permeability and cytotoxicity. The plaque reduction assay is a gold standard for this purpose.

Protocol:

-

Cell Seeding: MDCK cells are seeded in 6-well or 12-well plates and grown to confluency.

-

Virus Infection: The cell monolayers are infected with a known amount of influenza virus (e.g., 100 plaque-forming units per well).

-

Compound Treatment: After a brief incubation to allow viral entry, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test compound.

-

Incubation: The plates are incubated for 2-3 days to allow for plaque formation.

-

Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques, which are areas of dead or destroyed cells.

-

Data Analysis: The number of plaques in the treated wells is counted and compared to the untreated control wells. The concentration of the compound that reduces the number of plaques by 50% (EC50) is calculated.

In Vivo Efficacy Studies

Animal models are crucial for evaluating the therapeutic potential of an antiviral compound. The ferret is considered the gold standard for influenza research due to its susceptibility to human influenza viruses and similar clinical presentation. However, mouse models are also widely used.[11][12][13]

Protocol (Mouse Model):

-

Animal Acclimation: Mice are acclimated to the laboratory conditions.

-

Infection: Mice are intranasally inoculated with a non-lethal dose of a mouse-adapted influenza virus.

-

Treatment: At a specified time post-infection (e.g., 4 hours), treatment with the test compound, oseltamivir (positive control), or a vehicle (placebo) is initiated. Treatment is typically administered orally twice daily for 5 days.

-

Monitoring: The mice are monitored daily for weight loss, signs of illness, and mortality.

-

Viral Titer Determination: At various time points post-infection, subsets of mice from each group are euthanized, and their lungs are harvested to determine viral titers by plaque assay or TCID50 assay.

-

Data Analysis: The efficacy of the compound is assessed by its ability to reduce weight loss, decrease lung viral titers, and improve survival compared to the vehicle-treated group.

Conclusion

While this compound is classified as an impurity in the manufacturing of oseltamivir, its structural similarity to the active drug warrants an investigation into its potential biological activity. Based on the critical role of the 4-acetamido group in binding to the neuraminidase active site, it is hypothesized that this positional isomer will exhibit significantly lower inhibitory activity than oseltamivir carboxylate. The experimental protocols detailed in this guide provide a robust framework for systematically evaluating its in vitro and in vivo antiviral potential. Such studies are essential for a complete understanding of the pharmacological and toxicological profile of oseltamivir and its related substances.

References

- 1. Oseltamivir - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Pharmacokinetics of oseltamivir: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. This compound | C16H28N2O4 | CID 44514021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. benchchem.com [benchchem.com]

- 8. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 10. An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Utilising animal models to evaluate oseltamivir efficacy against influenza A and B viruses with reduced in vitro susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efficacy of Oseltamivir Against Seasonal Influenza H1N1 and the Efficacy of a Novel Combination Treatment In Vitro and In Vivo in Mouse Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficacy of Oseltamivir Against Seasonal Influenza H1N1 and the Efficacy of a Novel Combination Treatment In Vitro and In Vivo in Mouse Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Characteristics of 4-N-Desacetyl-5-N-acetyl Oseltamivir

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-N-Desacetyl-5-N-acetyl Oseltamivir, an impurity of the antiviral drug Oseltamivir. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed experimental protocols for determining its solubility in various solvents. This guide is intended to equip researchers and drug development professionals with the necessary methodologies to generate robust and reliable solubility data, a critical parameter in the pre-formulation and formulation development stages of pharmaceutical research.

Physicochemical Properties

Understanding the fundamental physicochemical properties of a compound is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₈N₂O₄ | [1][2][3] |

| Molecular Weight | 312.40 g/mol | [1][3] |

| Appearance | White to Light Beige Solid | [4] |

| pKa (Predicted) | 14.87 ± 0.70 | [4] |

| Melting Point | 160-161 °C | [2] |

| Storage Temperature | 2-8 °C or +4°C | [5] |

Qualitative Solubility Data

While quantitative data is scarce, some sources provide qualitative descriptions of the solubility of this compound.

| Solvent | Solubility |

| Chloroform | Slightly Soluble[4] |

| Ethanol | Slightly Soluble[4] |

| Methanol | Slightly Soluble[4] |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods are necessary. The following sections detail the protocols for the most common and reliable methods for determining the thermodynamic solubility of a compound.

Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[6][7][8] It involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials containing the selected solvents (e.g., water, ethanol, methanol, chloroform, buffers at various pH values).

-

The amount of compound added should be sufficient to ensure that a solid phase remains after equilibrium is reached.[7]

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[6][9] The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant. It is crucial to avoid disturbing the solid material.

-

Separate the solid from the liquid phase by either centrifugation or filtration.[7] If using filtration, ensure the filter material does not adsorb the solute.

-

-

Analysis:

-

Quantify the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[6][9][10]

-

Prepare a calibration curve using standard solutions of the compound to accurately determine the concentration in the experimental samples.

-

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Potentiometric Titration Method

For ionizable compounds, potentiometric titration is a powerful technique to determine the solubility as a function of pH.[11][12] This method involves titrating a solution of the compound and monitoring the pH changes to calculate the solubility.

Methodology:

-

Instrument Setup:

-

Calibrate a pH meter with standard buffer solutions.

-

Use a temperature-controlled vessel to maintain a constant temperature throughout the experiment.

-

-

Sample Preparation:

-

Prepare a suspension of this compound in a known volume of water or a suitable buffer.

-

-

Titration:

-

Titrate the suspension with a standardized acid (e.g., HCl) or base (e.g., NaOH) solution.

-

Record the pH of the solution after each addition of the titrant, allowing sufficient time for the pH to stabilize.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The point at which the compound starts to precipitate or dissolve can be identified from the titration curve.

-

The intrinsic solubility and the pKa can be determined from the titration data using appropriate equations that relate pH, pKa, and solubility.[11][12]

-

Caption: Workflow for Potentiometric Titration for Solubility Determination.

Factors Influencing Solubility

Several factors can significantly impact the solubility of a pharmaceutical compound. It is crucial to control and consider these factors during experimental determination and data interpretation.

-

pH: For ionizable compounds like this compound, solubility is highly dependent on the pH of the medium.[13]

-

Temperature: Solubility is generally temperature-dependent. Experiments should be conducted at controlled and physiologically relevant temperatures.

-

Polymorphism: The crystalline form of the compound can affect its solubility. It is important to characterize the solid form used in the experiments.

-

Purity of the Compound: Impurities can alter the measured solubility. Therefore, using a well-characterized and pure compound is essential.

Conclusion

While specific quantitative solubility data for this compound is not widely published, this guide provides the necessary framework for researchers to determine this crucial parameter. By following the detailed experimental protocols for the shake-flask and potentiometric titration methods, scientists can generate accurate and reproducible solubility data. This information is vital for informed decision-making in the drug development process, from lead optimization and pre-formulation studies to the final dosage form design.

References

- 1. This compound | C16H28N2O4 | CID 44514021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. scbt.com [scbt.com]

- 4. This compound CAS#: 956267-10-0 [m.chemicalbook.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. scispace.com [scispace.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pharmatutor.org [pharmatutor.org]

The Role of 4-N-Desacetyl-5-N-acetyl Oseltamivir as a Reference Standard in Pharmaceutical Analysis

An In-depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of antiviral drug development and quality control, the purity and accurate identification of active pharmaceutical ingredients (APIs) and their related compounds are of paramount importance. Oseltamivir, the active component in the widely used influenza medication Tamiflu®, is no exception. This technical guide delves into the significance and application of 4-N-Desacetyl-5-N-acetyl Oseltamivir as a reference standard in the pharmaceutical industry. This compound is a known impurity and metabolite of Oseltamivir, making its accurate detection and quantification critical for ensuring the safety and efficacy of the final drug product.

Physicochemical Properties and Specifications

A reference standard is a highly purified compound used as a measurement base in analytical chemistry. The physical and chemical properties of the this compound reference standard are well-characterized to ensure its suitability for this purpose.

| Property | Value | Source |

| Chemical Name | ethyl (3R,4R,5S)-5-acetamido-4-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate | LGC Standards[1] |

| CAS Number | 956267-10-0 | LGC Standards, Santa Cruz Biotechnology[1][2] |

| Molecular Formula | C16H28N2O4 | LGC Standards, Santa Cruz Biotechnology[1][2] |

| Molecular Weight | 312.40 g/mol | LGC Standards, Santa Cruz Biotechnology[1][2] |

| Appearance | Neat | LGC Standards[1] |

| Purity | >95% (HPLC) | LGC Standards[1] |

| Storage Temperature | +4°C | LGC Standards[1] |

The Genesis of an Impurity: Oseltamivir's Metabolic and Synthetic Landscape

This compound can arise from two primary sources: as a metabolic byproduct in the human body or as an impurity during the synthesis of Oseltamivir. Understanding these pathways is crucial for developing effective analytical control strategies.

Oseltamivir is a prodrug that is hydrolyzed in the body to its active form, Oseltamivir carboxylate. During this metabolic process, or through alternative metabolic pathways, various related compounds, including this compound, can be formed.

Furthermore, the complex multi-step synthesis of Oseltamivir can lead to the formation of process-related impurities. Incomplete reactions or side reactions can result in the presence of structurally similar compounds like this compound in the final API.

Experimental Protocols for Analytical Application

The primary use of this compound as a reference standard is in chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), to identify and quantify its presence in Oseltamivir drug substances and products.

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This section outlines a general experimental protocol for the determination of this compound in Oseltamivir API. This method is based on established principles for the analysis of Oseltamivir and its related compounds.[3][4][5][6]

1. Instrumentation and Chromatographic Conditions:

| Parameter | Recommended Conditions |

| HPLC System | A gradient-capable HPLC system with a UV detector. |

| Column | C18, 5 µm, 250 mm x 4.6 mm i.d. (or equivalent) |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient (or controlled at 25°C) |

| Detection Wavelength | 215 nm |

| Injection Volume | 10 µL |

2. Preparation of Solutions:

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to obtain a known concentration.

-

Sample Solution: Accurately weigh and dissolve the Oseltamivir API in the diluent to a specified concentration.

-

System Suitability Solution: A solution containing both Oseltamivir and the this compound reference standard to verify the performance of the chromatographic system.

3. System Suitability:

Before sample analysis, the chromatographic system must meet predefined suitability criteria to ensure the validity of the results.

| Parameter | Acceptance Criteria |

| Tailing Factor (for Oseltamivir and impurity peaks) | Not more than 2.0 |

| Theoretical Plates (for Oseltamivir and impurity peaks) | Not less than 2000 |

| Resolution (between Oseltamivir and the impurity peak) | Not less than 2.0 |

| Relative Standard Deviation (RSD) of replicate injections | Not more than 2.0% |

4. Analytical Procedure:

-

Inject the diluent (blank) to ensure no interfering peaks are present.

-

Inject the system suitability solution to verify the performance of the system.

-

Inject the standard solution to determine the retention time and response factor of the reference standard.

-

Inject the sample solution to identify and quantify the this compound impurity.

5. Calculation:

The amount of this compound in the sample can be calculated using the following formula:

% Impurity = (Area_impurity / Area_standard) * (Concentration_standard / Concentration_sample) * Purity_standard * 100

Where:

-

Area_impurity is the peak area of the impurity in the sample chromatogram.

-

Area_standard is the peak area of the reference standard in the standard chromatogram.

-

Concentration_standard is the concentration of the reference standard solution.

-

Concentration_sample is the concentration of the sample solution.

-

Purity_standard is the purity of the reference standard.

Workflow for Reference Standard Utilization

The effective use of this compound as a reference standard follows a structured workflow to ensure accurate and reliable impurity analysis.

Conclusion

The availability and proper use of a well-characterized reference standard for this compound are indispensable for the robust quality control of Oseltamivir. It enables pharmaceutical manufacturers to accurately monitor and control impurity levels, thereby ensuring that the final drug product meets the stringent requirements for safety, quality, and efficacy mandated by regulatory authorities. This technical guide provides a foundational understanding and practical framework for the utilization of this critical analytical tool in the ongoing efforts to safeguard public health.

References

Degradation Pathways of Oseltamivir: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of the antiviral drug oseltamivir. Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods. This document details the degradation of oseltamivir under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress, leading to the formation of various impurities.

Core Degradation Pathways and Impurity Formation

Oseltamivir is susceptible to degradation under hydrolytic (acidic and basic), oxidative, and to a lesser extent, photolytic and thermal conditions. The primary degradation pathways involve hydrolysis of the ethyl ester and amide functionalities, as well as N,N-acyl migration.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for oseltamivir, occurring under both acidic and basic conditions.

Acidic Hydrolysis: Under acidic conditions, oseltamivir undergoes significant degradation. The primary degradation products result from the hydrolysis of the ethyl ester to form the active metabolite, oseltamivir carboxylate, and further degradation.[1] Studies have shown that with 1.0 N HCl at 80°C for 30 minutes, approximately 74% degradation of oseltamivir phosphate can occur, leading to the formation of more than eleven degradation products.[1] Milder acidic conditions (0.1 N HCl, 80°C, 30 min) resulted in about 90.14% of oseltamivir remaining with nine degradation products observed.[1]

Key degradation products identified under acidic stress include positional isomers formed through N,N-acyl migration.[2]

Basic Hydrolysis: Oseltamivir is also highly susceptible to degradation under basic conditions. Treatment with 0.1 N NaOH at 80°C for just 10 minutes can lead to 85.2% degradation.[1] Milder basic conditions (0.1 N NaOH at room temperature) resulted in approximately 95.65% of oseltamivir remaining with five degradation products detected.[1] The degradation products under basic conditions also include those resulting from hydrolysis and N,N-acyl migration.[2]

Oxidative Degradation

Oxidative stress leads to the degradation of oseltamivir, although to a lesser extent than hydrolysis. Treatment with 3% v/v H₂O₂ at 80°C for 2 hours resulted in approximately 96.96% degradation of oseltamivir phosphate.[1] A major degradation product was observed at a relative retention time (RRT) of 0.91.[1]

Photolytic and Thermal Degradation

Oseltamivir is relatively stable under photolytic and thermal stress compared to hydrolytic and oxidative conditions. Photolytic degradation of oseltamivir phosphate was found to be about 1.1% under standard conditions, suggesting the drug is stable under light exposure.[1] Thermal stress studies have also been conducted, but detailed quantitative data on impurity formation is less prevalent in the reviewed literature.

Summary of Quantitative Degradation Data

The following table summarizes the quantitative data from forced degradation studies of oseltamivir phosphate under various stress conditions.

| Stress Condition | Reagent/Parameter | Temperature | Duration | % Oseltamivir Degraded | Major Impurities/Degradation Products | Reference |

| Acidic Hydrolysis | 1.0 N HCl | 80°C | 30 min | ~74% | >11 degradation products; major products at RRT 0.34 and 0.91 | [1] |

| 0.1 N HCl | 80°C | 30 min | ~9.86% | 9 degradation products | [1] | |

| Basic Hydrolysis | 0.1 N NaOH | 80°C | 10 min | ~85.2% | 6 degradation products at RRTs 0.27, 0.36, 0.55, 0.81, 0.91, and 1.18 | [1] |

| 0.1 N NaOH | Room Temp. | - | ~4.35% | 5 degradation products | [1] | |

| Oxidative Degradation | 3% v/v H₂O₂ | 80°C | 2 hours | ~96.96% | Major degradation product at RRT 0.91 | [1] |

| Photolytic Degradation | Standard Conditions | - | - | ~1.1% | - | [1] |

Key Identified Impurities

| Impurity Name(s) | Chemical Name | Formation Condition(s) |

| Os I | Positional isomer of Os II (N,N-acyl migration product) | Hydrolytic (Acidic, Basic) |

| Os II / Oseltamivir Carboxylate / Oseltamivir Acid | 4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene carboxylic acid | Hydrolytic (Acidic, Basic), Metabolic |

| Os III | Positional isomer of Oseltamivir (N,N-acyl migration product) | Hydrolytic (Acidic, Basic) |

| Os IV | 4,5-diamino-3-(pentan-3-yloxy)cyclohex-1-ene carboxylic acid | Hydrolytic (Acidic, Basic) |

| Os V | ethyl 4,5-diamino-3-(pentan-3-yloxy)cyclohex-1-ene carboxylate | Hydrolytic (Acidic, Basic) |

| Oseltamivir EP Impurity A | (3R,4R,5S)-4-Amino-5-acetamido-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid ethyl ester | Process Impurity/Degradation |

| Oseltamivir EP Impurity C | Oseltamivir Acid | Hydrolytic Degradation |

| Oseltamivir EP Impurity G | Ethyl (3R,4R,5S)-5-acetamido-4-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylate | Process Impurity/Degradation |

Degradation Pathway Diagrams

The following diagrams illustrate the major degradation pathways of oseltamivir.

Caption: Major degradation pathways of oseltamivir under stress conditions.

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on oseltamivir phosphate.

General Sample Preparation

A stock solution of oseltamivir phosphate is typically prepared by dissolving the active pharmaceutical ingredient (API) in a suitable solvent, such as a mixture of buffer and an organic solvent (e.g., 1:1 v/v of buffer and methanol/acetonitrile), to a concentration of approximately 1 mg/mL.[1]

Acidic Degradation Protocol

-

Reagent Preparation: Prepare a 1.0 N solution of hydrochloric acid (HCl).

-

Sample Treatment: To a known volume of the oseltamivir stock solution, add an equal volume of 1.0 N HCl.

-

Stress Condition: Heat the mixture in a water bath at 80°C for 30 minutes.[1]

-

Neutralization: After the specified time, cool the solution to room temperature and neutralize it with an appropriate volume of 1.0 N sodium hydroxide (NaOH).

-

Sample Analysis: Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis.

Basic Degradation Protocol

-

Reagent Preparation: Prepare a 0.1 N solution of sodium hydroxide (NaOH).

-

Sample Treatment: To a known volume of the oseltamivir stock solution, add an equal volume of 0.1 N NaOH.

-

Stress Condition: Heat the mixture in a water bath at 80°C for 10 minutes.[1]

-

Neutralization: After the specified time, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 N HCl.

-

Sample Analysis: Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis.

Oxidative Degradation Protocol

-

Reagent Preparation: Use a 3% v/v solution of hydrogen peroxide (H₂O₂).

-

Sample Treatment: To a known volume of the oseltamivir stock solution, add an equal volume of 3% H₂O₂.

-

Stress Condition: Heat the mixture in a water bath at 80°C for 2 hours.[1]

-

Sample Analysis: After the specified time, cool the solution to room temperature and dilute it with the mobile phase to a suitable concentration for HPLC analysis.

Photolytic Degradation Protocol

-

Sample Preparation: Expose a solution of oseltamivir phosphate in a suitable solvent, as well as the solid API, to a photostability chamber.

-

Stress Condition: Expose the samples to UV light and visible light according to ICH Q1B guidelines.

-

Sample Analysis: After the exposure period, dissolve the solid sample and dilute both the solid and solution samples with the mobile phase for HPLC analysis.

Thermal Degradation Protocol

-

Sample Preparation: Place the solid oseltamivir phosphate API in a hot air oven.

-

Stress Condition: Maintain the temperature at a specified level (e.g., 80°C) for a defined period (e.g., 48 hours).

-

Sample Analysis: After the stress period, allow the sample to cool to room temperature, dissolve it in a suitable solvent, and dilute it with the mobile phase for HPLC analysis.

Analytical Method: Stability-Indicating HPLC

A robust stability-indicating HPLC method is essential for separating and quantifying oseltamivir from its degradation products.

Chromatographic Conditions

-

Column: A reversed-phase C18 column is commonly used, for example, an Inertsil® ODS-2 column (250 mm x 4.6 mm, 5 µm).[1]

-

Mobile Phase: An isocratic mobile phase consisting of a buffer and an organic solvent is often employed. A typical mobile phase is a mixture of a pH 2.5 buffer (e.g., 1% orthophosphoric acid in water) and methanol in a 55:45 (v/v) ratio.[1]

-

Flow Rate: A flow rate of 1.0 mL/min is generally used.[1]

-

Detection: UV detection at 215 nm is suitable for monitoring oseltamivir and its impurities.[1]

-

Injection Volume: A typical injection volume is 20 µL.

Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study of oseltamivir.

Caption: General workflow for a forced degradation study of oseltamivir.

This guide provides a foundational understanding of the degradation pathways of oseltamivir. For further in-depth structural elucidation of novel impurities, advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable.

References

Methodological & Application

Application Notes and Protocols for the Analytical Method Development of 4-N-Desacetyl-5-N-acetyl Oseltamivir

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the analytical method development and quantification of 4-N-Desacetyl-5-N-acetyl Oseltamivir, a known impurity of the antiviral drug Oseltamivir. The protocols detailed below are based on established high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies for Oseltamivir and its related substances.

Introduction

This compound is identified as Impurity G in the European Pharmacopoeia (EP). Its chemical formula is C₁₆H₂₈N₂O₄ with a molecular weight of 312.40 g/mol [1]. Accurate and robust analytical methods are crucial for the quantification of this impurity to ensure the quality, safety, and efficacy of Oseltamivir drug products. This document outlines two distinct analytical methods for the determination of this compound: a stability-indicating HPLC-UV method and a more sensitive LC-MS/MS method for trace-level quantification.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the routine quality control and stability testing of Oseltamivir, allowing for the separation and quantification of this compound from the active pharmaceutical ingredient (API) and other related substances.

Chromatographic Conditions

A reversed-phase HPLC method with UV detection is proposed. The conditions are adapted from established stability-indicating methods for Oseltamivir[2][3][4].

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile and 20 mM Potassium Dihydrogen Phosphate buffer (pH 2.5) in a gradient elution |

| Gradient Program | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 215 nm[2][4] |

| Injection Volume | 10 µL |

| Run Time | 35 minutes |

Experimental Protocol

2.2.1. Reagent and Sample Preparation

-

Buffer Preparation (pH 2.5): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 20 mM solution. Adjust the pH to 2.5 with phosphoric acid.

-

Mobile Phase Preparation: Prepare the mobile phase components and filter through a 0.45 µm membrane filter before use.

-

Standard Solution Preparation:

-

Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase (initial conditions).

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 µg/mL to 10 µg/mL.

-

-

Sample Preparation (for Oseltamivir Drug Product):

-

Accurately weigh and transfer a quantity of the Oseltamivir drug substance or powdered capsules equivalent to 100 mg of Oseltamivir into a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase, sonicate for 15 minutes to dissolve, and then dilute to volume with the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

2.2.2. System Suitability

Before sample analysis, perform a system suitability test by injecting the working standard solution (e.g., 1 µg/mL) five times. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is not more than 2.0%, the tailing factor is not more than 2.0, and the theoretical plates are not less than 2000.

2.2.3. Data Analysis

Quantify the amount of this compound in the sample by comparing the peak area from the sample chromatogram to the calibration curve generated from the working standard solutions.